molecular formula C11H7NS B14747715 Thieno[2,3-c]quinoline CAS No. 233-04-5

Thieno[2,3-c]quinoline

Cat. No.: B14747715
CAS No.: 233-04-5
M. Wt: 185.25 g/mol
InChI Key: PKEDYUMCHWRMGV-UHFFFAOYSA-N
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Description

Thieno[2,3-c]quinoline is a heterocyclic compound that consists of a fused thiophene and quinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-c]quinoline can be synthesized through various methods, including the cyclization of arylaldehyde and arylamine derivatives. One common synthetic route involves the use of arylaldehyde and arylamine derivatives, which undergo cyclization under specific conditions to form the this compound core . Another method involves the Suzuki coupling reaction between appropriate boronic acids and 2-iodoaniline, followed by reaction with diverse aldehydes in the presence of a catalytic amount of FeCl3 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce halogenated this compound derivatives .

Comparison with Similar Compounds

Thieno[2,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its diverse range of applications in scientific research and industry.

Properties

CAS No.

233-04-5

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

thieno[2,3-c]quinoline

InChI

InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-13-11(9)7-12-10/h1-7H

InChI Key

PKEDYUMCHWRMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)SC=C3

Origin of Product

United States

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